Cas no 1803859-93-9 (4-Bromo-2-(methylthio)benzo[d]oxazole)
![4-Bromo-2-(methylthio)benzo[d]oxazole structure](https://ja.kuujia.com/scimg/cas/1803859-93-9x500.png)
4-Bromo-2-(methylthio)benzo[d]oxazole 化学的及び物理的性質
名前と識別子
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- 4-Bromo-2-(methylthio)benzo[d]oxazole
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- インチ: 1S/C8H6BrNOS/c1-12-8-10-7-5(9)3-2-4-6(7)11-8/h2-4H,1H3
- InChIKey: RPRQLTQNFVAFHH-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC2=C1N=C(O2)SC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 169
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 51.3
4-Bromo-2-(methylthio)benzo[d]oxazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A081004584-500mg |
4-Bromo-2-(methylthio)benzo[d]oxazole |
1803859-93-9 | 98% | 500mg |
$1,104.27 | 2022-04-02 | |
Alichem | A081004584-1g |
4-Bromo-2-(methylthio)benzo[d]oxazole |
1803859-93-9 | 98% | 1g |
$1,843.90 | 2022-04-02 | |
Alichem | A081004584-250mg |
4-Bromo-2-(methylthio)benzo[d]oxazole |
1803859-93-9 | 98% | 250mg |
$795.70 | 2022-04-02 |
4-Bromo-2-(methylthio)benzo[d]oxazole 関連文献
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4-Bromo-2-(methylthio)benzo[d]oxazoleに関する追加情報
Professional Introduction to 4-Bromo-2-(methylthio)benzo[d]oxazole (CAS No. 1803859-93-9)
4-Bromo-2-(methylthio)benzo[d]oxazole is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its versatile structural framework and potential biological activities. This compound, identified by the CAS number 1803859-93-9, belongs to the benzo[d]oxazole class, which is well-documented for its role in the development of various therapeutic agents. The presence of both bromine and methylthio substituents in its molecular structure imparts unique reactivity and functional properties, making it a valuable scaffold for further chemical modifications and biological evaluations.
The benzo[d]oxazole core is a fused aromatic system consisting of a benzene ring and an oxygen-containing heterocycle, which is known to exhibit a wide range of biological effects. These include antimicrobial, anti-inflammatory, and anticancer properties, among others. The introduction of halogen atoms, particularly bromine, into this core structure has been shown to enhance binding affinity to biological targets, thereby improving the efficacy of derived compounds. In particular, 4-bromo-2-(methylthio)benzo[d]oxazole has been studied for its potential as an intermediate in the synthesis of more complex molecules designed to interact with specific enzymes or receptors.
Recent advancements in medicinal chemistry have highlighted the importance of 4-bromo-2-(methylthio)benzo[d]oxazole as a building block for drug discovery. Researchers have leveraged its structural features to develop novel compounds with improved pharmacokinetic profiles and reduced toxicity. For instance, studies have demonstrated that modifications at the 2-position of the benzo[d]oxazole ring can significantly alter the compound's interactions with biological targets, leading to enhanced therapeutic effects. The bromine atom at the 4-position serves as a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are widely employed in the synthesis of biaryl compounds.
In addition to its utility in drug development, 4-bromo-2-(methylthio)benzo[d]oxazole has been explored in materials science applications. Its ability to form stable complexes with metal ions has led to investigations into its use as a ligand in coordination chemistry. These complexes have potential applications in catalysis and as sensors for detecting metal ions in environmental samples. The methylthio group contributes to the compound's solubility and stability, making it a suitable candidate for such applications.
The synthesis of 4-bromo-2-(methylthio)benzo[d]oxazole typically involves multi-step organic reactions starting from commercially available precursors. One common synthetic route involves the condensation of 2-aminothiophene-3-carboxylic acid derivatives with bromobenzene derivatives under basic conditions, followed by bromination and thiolation steps to introduce the necessary substituents. Alternatively, palladium-catalyzed cross-coupling reactions can be employed to construct the benzo[d]oxazole core directly from simpler aromatic components.
From a computational chemistry perspective, 4-bromo-2-(methylthio)benzo[d]oxazole has been subjected to detailed molecular modeling studies to understand its interactions with biological targets. These studies have provided insights into how the substitution pattern affects the compound's binding affinity and selectivity. For example, molecular dynamics simulations have revealed that the bromine atom at the 4-position interacts favorably with hydrophobic pockets in protein binding sites, while the methylthio group enhances hydrogen bonding capabilities. Such information is crucial for designing next-generation drugs with optimized properties.
The pharmacological profile of 4-bromo-2-(methylthio)benzo[d]oxazole has been evaluated through in vitro and in vivo studies. Initial screenings have shown promising activity against various disease models, including cancer and inflammatory disorders. Notably, derivatives of this compound have demonstrated inhibitory effects on kinases and other enzymes implicated in disease pathways. These findings have prompted further investigation into structure-activity relationships (SAR), aiming to identify analogs with enhanced potency and selectivity.
The impact of 4-bromo-2-(methylthio)benzo[d]oxazole on drug discovery extends beyond its direct use as a lead compound. Its structural motifs have inspired libraries of related compounds that are being screened for new therapeutic applications. The combination of computational methods and high-throughput screening techniques has accelerated the process of identifying promising candidates for further development. This interdisciplinary approach underscores the importance of collaboration between chemists, biologists, and pharmacologists in harnessing the potential of heterocyclic compounds like 4-bromo-2-(methylthio)benzo[d]oxazole.
In conclusion,4-Bromo-2-(methylthio)benzo[d]oxazole (CAS No. 1803859-93-9) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its role as a versatile scaffold for drug development has been underscored by recent research findings demonstrating its utility across multiple therapeutic areas. As our understanding of its chemical properties continues to grow, this compound is poised to play an increasingly important role in future medical innovations.
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